Physicochemical Differentiation from the Core Triazole-Carboximidamide Scaffold and Erlotinib
The target compound's calculated logP (0.69) and topological polar surface area (tPSA 63 Ų) place it within favorable drug-like space (Lipinski rule compliant: MW <500, logP ≤5, HBD ≤5, HBA ≤10) [1]. Compared to the unsubstituted core scaffold 1H-1,2,3-triazole-4-carboximidamide (MW 111.11, logP not reported), the 5-methyl and 1-(4-methylphenyl) groups increase molecular weight by ~120 Da and add significant hydrophobicity. Relative to the EGFR inhibitor erlotinib (logP ~3.0, tPSA 74.8 Ų), this compound is substantially less lipophilic (ΔlogP ≈ −2.3), predicting lower membrane permeability but potentially reduced CYP-mediated metabolism [2].
| Evidence Dimension | LogP (lipophilicity) |
|---|---|
| Target Compound Data | logP = 0.69 (calculated, ZINC15) |
| Comparator Or Baseline | Erlotinib logP = 3.0 (experimental, DrugBank) |
| Quantified Difference | ΔlogP ≈ −2.3 |
| Conditions | In silico prediction (ZINC15) vs. experimental (DrugBank); tPSA data from respective sources. |
Why This Matters
Lower logP and moderate tPSA suggest distinct ADME behavior that may favor aqueous solubility over membrane permeability compared to erlotinib, guiding formulation and assay design in procurement decisions.
- [1] ZINC31776009, ZINC15 Database, UCSF. logP 0.691, tPSA 63 Ų, HBD 2, HBA 6. View Source
- [2] Erlotinib, DrugBank DB00530, logP 3.0, tPSA 74.8 Ų. View Source
